molecular formula C12H14O3 B3059587 Methyl [4-(2-oxopropyl)phenyl]acetate CAS No. 84541-92-4

Methyl [4-(2-oxopropyl)phenyl]acetate

Cat. No. B3059587
CAS RN: 84541-92-4
M. Wt: 206.24 g/mol
InChI Key: NHDJXQMPAGRCRZ-UHFFFAOYSA-N
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Description

“Methyl [4-(2-oxopropyl)phenyl]acetate” is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is also known by its IUPAC name "methyl 2-(4-(2-oxopropyl)phenyl)acetate" . The compound is represented by the SMILES notation: O=C(OC)CC1=CC=C(C=C1)CC©=O .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: O=C(OC)CC1=CC=C(C=C1)CC©=O . This indicates that the compound contains a methyl ester group (O=C(OC)) attached to a phenyl group with a 2-oxopropyl substituent .

Scientific Research Applications

Chemical Reaction Studies

Methyl [4-(2-oxopropyl)phenyl]acetate and its derivatives have been studied extensively in chemical reactions. For example, Bowden and Byrne (1996) investigated the alkaline hydrolysis of methyl 2-(2-oxopropyl) and related benzoates, providing insights into the mechanisms of these reactions. These studies are crucial for understanding the chemical behavior of such compounds in various environments, including industrial and pharmaceutical applications (Bowden & Byrne, 1996).

Synthesis of Novel Compounds

The synthesis of novel compounds using this compound as a starting material or an intermediate has been a significant area of research. Jing (2009) reported the unexpected synthesis of 4-Chloro-6-Phenyl-2-(2-Oxopropyl)Tetrahydropyran, highlighting the compound's potential in creating new chemical entities (Jing, 2009).

Fungicidal and Antibacterial Activities

Several studies have explored the fungicidal and antibacterial potentials of compounds derived from this compound. For instance, Liu et al. (2014, 2015) synthesized novel oxime ether derivatives containing 1-Aryl-3-Oxypyrazoles with significant fungicidal activities against Rhizoctonia solani, demonstrating the compound's utility in developing new agrochemicals (Liu et al., 2014); (Lv et al., 2015).

Analytical Applications

The compound has also found applications in analytical chemistry. Chen and Novotny (1997) developed a fluorogenic reagent based on a derivative of this compound for the detection and analysis of primary amines, highlighting its utility in sensitive analytical procedures (Chen & Novotny, 1997).

Structural and Spectroscopic Studies

The compound has also been the subject of structural and spectroscopic studies. Yaman et al. (2019) synthesized and characterized 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, providing valuable data for understanding the molecular structure and interactions of such compounds (Yaman et al., 2019).

Safety and Hazards

While specific safety and hazard information for “Methyl [4-(2-oxopropyl)phenyl]acetate” was not found, it’s important to handle all chemical compounds with care. General precautions include avoiding breathing in dust/fume/gas/mist/vapors/spray, using only in well-ventilated areas, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

methyl 2-[4-(2-oxopropyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(13)7-10-3-5-11(6-4-10)8-12(14)15-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDJXQMPAGRCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543650
Record name Methyl [4-(2-oxopropyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84541-92-4
Record name Methyl [4-(2-oxopropyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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